3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide
CAS No.: 314028-77-8
Cat. No.: VC21439868
Molecular Formula: C14H10ClNO2S
Molecular Weight: 291.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 314028-77-8 |
|---|---|
| Molecular Formula | C14H10ClNO2S |
| Molecular Weight | 291.8g/mol |
| IUPAC Name | 3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C14H10ClNO2S/c15-12-10-5-1-2-6-11(10)19-13(12)14(17)16-8-9-4-3-7-18-9/h1-7H,8H2,(H,16,17) |
| Standard InChI Key | UZNLPMJONFGCJH-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC3=CC=CO3)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC3=CC=CO3)Cl |
Introduction
Synthesis and Preparation Methods
Synthetic Routes
Chemical Reactivity
Types of Reactions
3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide can participate in various chemical reactions due to its multiple functional groups and structural features. The compound can undergo oxidation reactions, which typically target the sulfur atom in the thiophene ring or the furan ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may occur at the carboxamide group or the aromatic rings, depending on the reducing agent employed. Common reducing agents include lithium aluminum hydride and sodium borohydride, which can produce different reduced derivatives based on reaction conditions.
Structure-Activity Relationships
Similar Compounds Comparison
To better understand the structure-activity relationships of 3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide, it is informative to compare it with structurally related compounds. One such compound is 3-chloro-N-(3-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide, which differs in having a fluorophenyl group instead of a furanylmethyl group and an additional methyl substituent on the benzothiophene core . This compound has a molecular weight of 319.78 g/mol and demonstrates different physicochemical properties, with a reported logP of 5.3651 and logD of 5.3564, indicating higher lipophilicity compared to our target compound .
Another related compound is 3-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide, which incorporates the target compound's structure as part of a more complex molecular architecture. This compound has a molecular weight of 457.0 g/mol and contains additional structural elements, including a cyclopenta[b]thiophene moiety . The table below summarizes the key comparative features of these compounds:
| Property | 3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide | 3-chloro-N-(3-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide | 3-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 291.8 | 319.78 | 457.0 |
| Molecular Formula | C₁₄H₁₀ClNO₂S | C₁₆H₁₁ClFNOS | C₂₂H₁₇ClN₂O₃S₂ |
| Key Structural Features | Furanylmethyl group, carboxamide linkage | Fluorophenyl group, methyl substitution | Complex structure with cyclopenta[b]thiophene |
| Hydrogen Bond Acceptors | Not specified | 2 | Not specified |
| Hydrogen Bond Donors | Not specified | 1 | Not specified |
| LogP | Not specified | 5.3651 | Not specified |
Structure-Function Correlations
The structure-function relationships of 3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide and related compounds provide insights into how specific structural features influence biological activities. The benzothiophene core appears to be essential for many of the observed biological activities, providing a rigid scaffold that orients functional groups in specific spatial arrangements for optimal interactions with biological targets. The chlorine substituent at position 3 likely enhances the compound's biological activity through electronic effects and potential halogen bonding interactions with target biomolecules.
The carboxamide linkage serves as both a hydrogen bond donor and acceptor, facilitating interactions with proteins and enzymes, which may contribute to the compound's enzyme inhibition properties. The furan ring introduces additional aromaticity and potential for π-π interactions with aromatic amino acid residues in protein binding sites. Modifications to these structural elements, as seen in the related compounds, can significantly alter biological activities and physicochemical properties, demonstrating the importance of these features for specific functions .
Characterization Data
Physical and Chemical Properties Table
The physical and chemical properties of 3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide are summarized in the table below, based on available data and computational predictions:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₀ClNO₂S | |
| Molecular Weight | 291.8 g/mol | |
| CAS Number | 314028-77-8 | |
| Physical State | Solid (presumed) | - |
| InChI | InChI=1S/C14H10ClNO2S/c15-12-10-5-1-2-6-11(10)19-13(12)14(17)16-8-9-4-3-7-18-9/h1-7H,8H2,(H,16,17) | |
| InChI Key | UZNLPMJONFGCJH-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC3=CC=CO3)Cl | |
| Solubility in Water | Limited (predicted based on structure) | - |
| Melting Point | Not specified in available literature | - |
| Boiling Point | Not specified in available literature | - |
| pKa | Not specified in available literature | - |
| UV Absorption | Not specified in available literature | - |
| Stability | Stable under normal conditions (predicted) | - |
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